Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate

Description

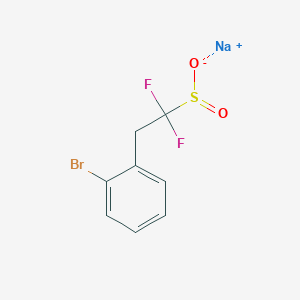

Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate (CAS: 1471186-77-2) is a fluorinated sulfinate salt with the molecular formula C₈H₆BrF₂NaO₂S and a molecular weight of 307.09 g/mol. It is a white powder (95% purity) used as a catalyst in C–C bond formation and C–H activation reactions, particularly in late-stage functionalization of nitrogen-containing heterocycles . Its structure includes a 2-bromophenyl group attached to a difluoroethylsulfinate moiety, contributing to its unique reactivity. Safety data classify it as WGK 3 (highly water-polluting) with hazards including eye and skin irritation .

Properties

Molecular Formula |

C8H6BrF2NaO2S |

|---|---|

Molecular Weight |

307.09 g/mol |

IUPAC Name |

sodium;2-(2-bromophenyl)-1,1-difluoroethanesulfinate |

InChI |

InChI=1S/C8H7BrF2O2S.Na/c9-7-4-2-1-3-6(7)5-8(10,11)14(12)13;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |

InChI Key |

YXGXXGCTNDXGDI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)S(=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed α-Arylation of α,α-Difluoroacetates

A prominent method involves the palladium-catalyzed α-arylation of α,α-difluoroacetophenone derivatives with aryl bromides, including 2-bromophenyl bromides, to form α-aryl-α,α-difluoroketones. This reaction uses a single-component palladacyclic complex catalyst with bulky phosphine ligands such as P(t-Bu)Cy2, under mild conditions (80–100 °C) with bases like Cs2CO3 or K3PO4 in toluene solvent. The reaction proceeds via oxidative addition of the aryl halide, formation of an arylpalladium fluoroenolate intermediate, and reductive elimination to yield the coupled product in high yields (up to 95%).

Following this, a base-induced cleavage step (using KOH and water at 100 °C) can convert the α-aryl-α,α-difluoroketone to the corresponding difluoromethylarene, which is a key intermediate for sulfinate salt formation.

Use of Sulfinate Salts as Fluoroalkylating Reagents

Sodium 2-(2-bromophenyl)-1,1-difluoroethanesulfinate itself can be prepared or utilized as a fluoroalkylating reagent. Sulfinate salts are often synthesized by reduction of the corresponding sulfonyl chlorides or by ring-opening reactions of cyclopropanols in the presence of copper catalysts and sulfinate sources.

For example, sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate has been reported as a reagent in fluoroalkylation reactions, indicating that the 2-bromophenyl analog can be prepared by analogous methods involving brominated aryl precursors and difluoroethane sulfinate intermediates.

Two-Step, One-Pot Procedures from Alcohol Starting Materials

According to synthetic manuals and supplier data, this compound can be prepared in a two-step, one-pot procedure starting from alcohol precursors. This involves:

- Conversion of the alcohol to an intermediate sulfonyl derivative using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA (N,N-diisopropylethylamine) at 0 °C to room temperature overnight.

- Subsequent treatment with sodium hydroxide (NaOH) in refluxing aqueous-organic solvent mixtures (e.g., MeOH/THF/H2O) to form the sodium sulfinate salt.

This method is advantageous for its operational simplicity and scalability.

Detailed Reaction Conditions and Data

| Step | Reagents & Conditions | Temperature | Time | Solvent | Notes |

|---|---|---|---|---|---|

| 1. α-Arylation | Pd(dba)2 (5 mol%), P(t-Bu)Cy2 (6 mol%), Cs2CO3 or K3PO4 (2 equiv.) | 80–100 °C | 24–30 h | Toluene | High yield (up to 95%) of α-aryl-α,α-difluoroketone |

| 2. Base-Induced Cleavage | KOH (excess), H2O | 100 °C | 2 h | Toluene | Converts ketone to difluoromethylarene intermediate |

| 3. Sulfinate Salt Formation | EDC (1.1 equiv.), DIPEA (2.2 equiv.), NaOH (1.5 equiv.) | 0 °C to reflux | Overnight to 3.5 h | MeOH/THF/H2O | Two-step, one-pot procedure from alcohols |

Research Findings and Mechanistic Insights

- The palladium-catalyzed α-arylation mechanism involves oxidative addition of the aryl bromide, formation of an arylpalladium fluoroenolate complex, and reductive elimination to form the α-aryl-α,α-difluoroketone.

- The base-induced cleavage step is crucial for converting the ketone intermediate into the difluoromethylated arene, which can then be converted into the sulfinate salt.

- Sulfinate salts such as this compound serve as versatile fluoroalkylating agents in copper-catalyzed ring-opening and other fluoroalkylation reactions, expanding their utility in synthetic organic chemistry.

- The two-step, one-pot preparation from alcohols offers a practical synthetic route, facilitating late-stage functionalization and diversification of complex molecules.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMSO or acetonitrile.

Oxidation: Hydrogen peroxide in aqueous or organic solvents, often with a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or THF.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: The major product is the corresponding sulfonate.

Reduction: The major product is the corresponding sulfide.

Scientific Research Applications

A. Organic Synthesis

Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate is primarily utilized as a reagent in organic synthesis. Its applications include:

- C-H Activation : This compound acts as a catalyst for C-H activation reactions, facilitating the formation of carbon-carbon bonds and the introduction of functional groups into organic molecules. This is particularly useful in synthesizing complex organic compounds .

- Fluorination Reactions : It serves as a difluoromethylating agent, allowing for the introduction of difluoromethyl groups into various substrates. The presence of bromine enhances its reactivity, making it suitable for selective fluorination processes .

B. Medicinal Chemistry

The incorporation of difluoromethyl groups into pharmaceutical compounds has been shown to improve metabolic stability and bioavailability. This compound can be used in the synthesis of:

- Fluorinated Drugs : The compound's ability to introduce difluoromethyl groups is valuable in developing drugs with enhanced efficacy and reduced side effects .

C. Agrochemicals

In agrochemistry, this compound can be utilized in the development of:

- Pesticides and Herbicides : The difluoromethyl group contributes to the biological activity of agrochemical agents, enhancing their effectiveness against pests and weeds while potentially reducing toxicity to non-target organisms .

A. C-H Functionalization Studies

Research has demonstrated the effectiveness of this compound in regioselective C-H functionalization reactions. For instance:

- A study showcased its application in selectively functionalizing electron-deficient heteroarenes, achieving high yields and selectivity under mild conditions .

B. Photocatalytic Reactions

Recent advancements include its use in visible-light photocatalyzed reactions, where it acts as a difluoromethylation reagent for aromatic compounds:

- The optimized reaction conditions involved using this compound with various photocatalysts to achieve significant yields of difluoromethylated products .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | C-H Activation | Facilitates bond formation under mild conditions |

| Medicinal Chemistry | Synthesis of Fluorinated Drugs | Improves metabolic stability and bioavailability |

| Agrochemicals | Development of Pesticides | Enhances biological activity while reducing toxicity |

Mechanism of Action

The mechanism of action of Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfinate group can act as a nucleophile or electrophile in different contexts. The difluoroethane moiety imparts unique electronic properties that influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs

Sodium 2-(4-Bromophenyl)-1,1-difluoroethanesulfinate

- Molecular Formula : C₈H₆BrF₂NaO₂S (identical to the 2-bromo isomer).

- Key Differences : The bromine substituent is at the para position on the phenyl ring, altering steric and electronic properties.

- Reactivity: Used in fluorination reactions with 60% yield in cyclopropanol ring-opening reactions (vs. higher yields for non-brominated analogs) .

- Applications: Demonstrated in synthesizing fluorinated ketones and heterocycles (e.g., 3-(2-(4-bromophenyl)-1,1-difluoroethyl)quinoxalin-2-ol) .

Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate

- Molecular Formula : C₈H₆BrF₂NaO₂S.

- Key Differences : Bromine at the meta position, influencing regioselectivity in reactions.

- Properties : Higher purity (97% by ¹H-NMR), melting point of 250°C , and storage under inert conditions .

- Applications : Ideal for pH-dependent regioselective functionalization of heterocycles .

Sodium 1,1-Difluoroethanesulfinate

- Molecular Formula : C₂H₃F₂NaO₂S.

- Key Differences : Lacks the bromophenyl group, reducing steric hindrance and cost.

- Reactivity : Higher reactivity in trifluoromethylation due to simpler structure .

- Applications : Common in copper-mediated trifluoromethylation reactions .

Reactivity and Performance

- Electronic Effects : The electron-withdrawing bromine in 2- and 4-bromo derivatives stabilizes intermediates in radical reactions, while the meta isomer (3-bromo) offers distinct regioselectivity .

Biological Activity

Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate is a compound of interest due to its unique chemical structure and potential biological applications. This sulfinic acid derivative exhibits significant reactivity, particularly in the context of organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in various fields, including pharmaceuticals and agrochemicals.

- Chemical Formula : C₈H₆BrF₂NaO₂S

- Molecular Weight : 307.09 g/mol

- CAS Number : 1471186-77-2

- Structure : The compound features a bromophenyl group, which enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Properties :

- Studies have indicated that sulfinates can exhibit antimicrobial activity. The presence of the difluoroethyl group may enhance this effect by increasing membrane permeability or disrupting cellular functions.

-

Fluorination Reagent :

- This compound serves as a fluorination agent in organic synthesis, allowing for the introduction of fluorine into various organic molecules, which can significantly alter their biological activity and pharmacokinetics.

-

Radical Formation :

- This compound can participate in radical reactions, which are critical in biological systems for processes such as signaling and metabolism.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Electron Transfer Reactions : The compound can undergo electron transfer processes that may lead to the formation of reactive radical species. These radicals can interact with various biomolecules, potentially leading to therapeutic effects or toxicity.

- Nucleophilic Attack : The sulfinic group can act as a nucleophile in reactions with electrophiles present in biological systems, facilitating modifications of proteins or nucleic acids.

Antimicrobial Activity

A study published in ACS Publications explored the antimicrobial properties of various sulfinates, including this compound. The results showed that the compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Fluorination Applications

Research detailed in MDPI highlighted the utility of this compound as a fluorination reagent. The study demonstrated successful incorporation of fluorine into various substrates under mild conditions, showcasing the compound's versatility in organic synthesis .

Radical-Based Reactions

A comprehensive review on sulfur-fluorine chemistry noted that compounds like this compound could generate radicals through photochemical processes. These radicals were shown to effectively functionalize electron-deficient heteroarenes, indicating potential applications in drug development .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1-(4-Bromophenyl)vinyl urea | ZnCl₂, TBHP, DCM/water, 0°C → RT | 94% | |

| 2-Quinoxalinol derivative | ZnCl₂, TBHP, DCM/water, 0°C (two-step addition) | 60–85% |

Basic: How are spectroscopic techniques utilized to confirm the structure and purity of this compound?

Answer:

- NMR : Identifies fluorine environments. For example, δ -101.9 in CDCl₃ indicates a 1,1-difluoroethyl group .

- NMR : Coupling constants (e.g., ) confirm fluorine-carbon interactions .

- IR Spectroscopy : Peaks at 1161 cm⁻¹ (S=O stretching) and 1668 cm⁻¹ (C-F) validate functional groups .

- Elemental Analysis : Matches calculated vs. experimental values (e.g., S%: calc’d 12.49%, found 12.74%) .

Advanced: How can reaction conditions be optimized for radical difluoroalkylation to improve yields?

Answer:

- Stoichiometry : Use 1.5 equivalents of sulfinate reagent and 5 equivalents of TBHP to drive reactions to completion .

- Temperature Control : Maintain 0°C during TBHP addition to suppress side reactions .

- Solvent Choice : Biphasic systems (DCM/water) enhance reagent mixing, while acetone may improve solubility for bulkier substrates .

Q. Table 2: Yield Optimization Strategies

| Factor | Optimization Approach | Outcome | Reference |

|---|---|---|---|

| Reagent Equivalents | Double addition of sulfinate | Yield ↑ 85% → 94% | |

| Solvent Polarity | Switch to acetone from DCM | Improved solubility |

Advanced: What role does the 2-bromophenyl substituent play in directing reactivity?

Answer:

- Electronic Effects : The electron-withdrawing bromine enhances sulfinate electrophilicity, facilitating radical addition to electron-rich aromatics .

- Steric Effects : The 2-bromo substituent on the phenyl ring may hinder undesired ortho-substitution, improving regioselectivity in cross-couplings .

Advanced: How are competing reaction pathways managed in multi-component syntheses?

Answer:

- Sequential Additions : Staggered addition of TBHP and sulfinate minimizes radical overconsumption .

- Lewis Acid Modulation : ZnCl₂ coordinates with sulfinate, directing reactivity toward desired intermediates .

- Kinetic Monitoring : Use TLC or NMR to track consumption of starting material and adjust conditions in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.